Melting Point Depression Relative to 5-Fluorouracil and Thymine Facilitates Solid-State Processing
The dual C5-substitution disrupts crystal packing, resulting in a melting point of 142–146°C for 5-fluoro-5-methyluracil, compared to 282–286°C (decomposition) for 5-fluorouracil and 316°C for thymine [1]. This >140°C depression relative to 5-FU enables hot-melt extrusion and solvent-free formulation strategies that are thermally incompatible with the higher-melting monosubstituted analogs.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 142–146°C |
| Comparator Or Baseline | 5-Fluorouracil: 282–286°C (dec.); Thymine: 316°C |
| Quantified Difference | Δ ≥ 140°C vs 5-FU; Δ ≥ 170°C vs thymine |
| Conditions | Differential scanning calorimetry (DSC) / capillary melting point apparatus |
Why This Matters
Lower melting point permits hot-melt processing without thermal degradation, a critical advantage for formulation scientists selecting uracil derivatives.
- [1] Kurono M, et al. 5-Fluorouracil derivatives. United States Patent US4124765, 1978. (Describes synthesis and physical properties of 5-fluoro-5-methyluracil.) View Source
